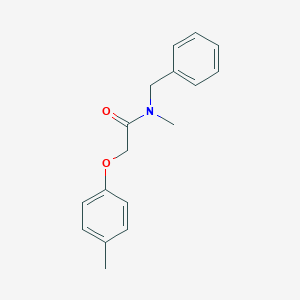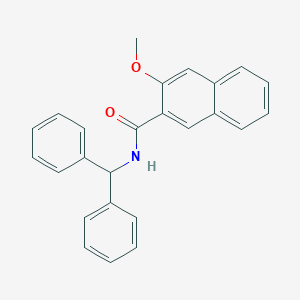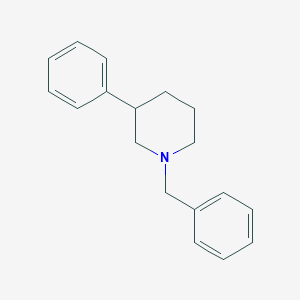![molecular formula C22H21N3O2S B295215 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B295215.png)
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a compound with potential pharmacological properties. It has been synthesized and studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that the compound has antitumor activity and can reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammation. Another direction is to study its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in laboratory experiments.
Métodos De Síntesis
The synthesis of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone involves a multi-step process. The first step is the synthesis of 3-allyl-2-thioxo-4(3H)-quinazolinone from anthranilic acid. This is followed by the reaction of the thioxo compound with 2-bromoethyl isocyanate to form the intermediate compound. The final step involves the reaction of the intermediate with 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethylthiol to form the desired compound.
Aplicaciones Científicas De Investigación
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against several cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
Propiedades
Fórmula molecular |
C22H21N3O2S |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one |
InChI |
InChI=1S/C22H21N3O2S/c1-2-12-25-21(27)18-9-5-6-10-19(18)23-22(25)28-15-20(26)24-13-11-16-7-3-4-8-17(16)14-24/h2-10H,1,11-15H2 |
Clave InChI |
UFLSJHIMQGXCSZ-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCC4=CC=CC=C4C3 |
SMILES canónico |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCC4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B295134.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate](/img/structure/B295135.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B295136.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate](/img/structure/B295137.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate](/img/structure/B295139.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate](/img/structure/B295141.png)

![1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine](/img/structure/B295144.png)





![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)
